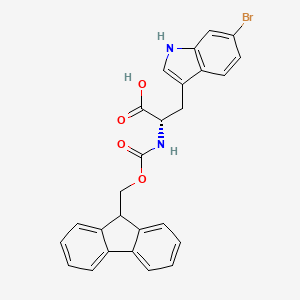

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid

CAS No.:

Cat. No.: VC13731608

Molecular Formula: C26H21BrN2O4

Molecular Weight: 505.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H21BrN2O4 |

|---|---|

| Molecular Weight | 505.4 g/mol |

| IUPAC Name | (2S)-3-(6-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C26H21BrN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 |

| Standard InChI Key | YJIHXRJOKTXCAM-DEOSSOPVSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC(=C5)Br)C(=O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central tryptophan backbone modified at two key positions:

-

Indole Ring Bromination: A bromine atom is substituted at the 6-position of the indole ring, altering its electronic density and enhancing its reactivity in cross-coupling reactions .

-

Fmoc Protection: The α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a standard strategy in SPPS to prevent undesired side reactions during peptide elongation .

The stereochemistry at the α-carbon is specified as (S), corresponding to the L-enantiomer of tryptophan, which is biologically prevalent in proteins .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₂₁BrN₂O₄ | |

| Molecular Weight | 505.36 g/mol | |

| CAS Registry Number | 753504-16-4 | |

| IUPAC Name | 3-(6-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Synthesis and Characterization

Synthetic Routes

The synthesis of Fmoc-6-bromo-L-tryptophan typically involves bromination of tryptophan followed by Fmoc protection:

-

Bromination: DL-tryptophan undergoes regioselective bromination at the 6-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .

-

Fmoc Protection: The amino group of 6-bromo-L-tryptophan is protected via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as diisopropylethylamine (DIPEA) .

A study by Stein et al. demonstrated the use of in situ activation with HBTU (O-(1H-benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBT (N-hydroxybenzotriazole) to couple Fmoc-6-bromo-DL-tryptophan during SPPS, achieving efficient incorporation into peptide chains .

Table 2: Representative Synthesis Protocol

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | NBS, dimethylformamide (DMF), 0°C | Bromination of tryptophan |

| 2 | Fmoc-Cl, DIPEA, dichloromethane (DCM) | Fmoc protection of α-amino group |

| 3 | HBTU/HOBT, DIPEA, DMF | Activation for peptide coupling |

Applications in Peptide Synthesis

Role in Post-Translational Modifications

The 6-bromo substitution on tryptophan mimics natural post-translational modifications observed in bioactive peptides. For example, bromotryptophan residues are critical in marine-derived conotoxins, where they enhance binding affinity to ion channels . The Fmoc group ensures compatibility with standard SPPS protocols, enabling precise incorporation into complex peptide sequences.

Case Study: Conotoxin Mo1274

In a landmark study, Fmoc-6-bromo-DL-tryptophan was used to synthesize Mo1274, a conotoxin with the sequence GNWCCSARVCC (W = bromotryptophan). Mass spectrometry (ECD, IRMPD, CID) confirmed bromination via characteristic isotopic patterns and bromine-specific fragmentation . This highlights the compound’s utility in introducing halogenated residues for structural and functional studies.

Analytical and Spectroscopic Data

Mass Spectrometry

The bromine atom (⁷⁹Br and ⁸¹Br isotopes) produces a distinctive doublet peak in mass spectra, aiding in identification. For instance, electrospray ionization (ESI-MS) of Fmoc-6-bromo-L-tryptophan shows a molecular ion cluster at m/z 505.36 [M+H]⁺ with a 1:1 ratio for the two isotopes .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.87 (s, 1H, indole NH)

-

δ 7.88–7.30 (m, 12H, Fmoc aromatic protons)

-

δ 4.25 (m, 1H, α-CH)

Biological and Pharmacological Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume